5-Bromo-2,4-dichloro-3-nitropyridine
Overview
Description
5-Bromo-2,4-dichloro-3-nitropyridine is a halogenated nitropyridine derivative with the molecular formula C₅H₂BrCl₂N₂O₂ and a molecular weight of 271.88 g/mol. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Synthetic Routes and Reaction Conditions:
Halogenation and Nitration: The compound can be synthesized through the halogenation of 2,4-dichloropyridine followed by nitration. The halogenation step involves the reaction of 2,4-dichloropyridine with bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl₃), under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to maintain consistency and efficiency.
Types of Reactions:
Oxidation: The nitro group in this compound can be oxidized to form nitroso derivatives or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 5-bromo-2,4-dichloropyridine-3-amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the halogenated positions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Tin(II) chloride (SnCl₂) or iron powder in acidic medium.
Substitution: Aqueous or alcoholic solutions of sodium or potassium hydroxide (NaOH or KOH).
Major Products Formed:
Nitroso Derivatives: Resulting from the oxidation of the nitro group.
Amines: Resulting from the reduction of the nitro group.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Biochemical Analysis
Biochemical Properties
5-Bromo-2,4-dichloro-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression levels of certain genes, which in turn affects the production of proteins and other essential biomolecules . Additionally, it can disrupt normal cellular metabolism, leading to altered energy production and utilization within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has shown potential adverse effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and altered metabolic functions .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the activity of enzymes involved in the breakdown and synthesis of essential biomolecules . These interactions can lead to changes in metabolic flux and metabolite levels, ultimately influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, depending on its chemical properties and interactions with other biomolecules . The distribution of this compound within tissues also affects its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and metabolic processes . The subcellular localization of this compound ultimately determines its specific effects on cellular function .
Scientific Research Applications
5-Bromo-2,4-dichloro-3-nitropyridine is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is utilized in the synthesis of antifungal, antibacterial, and anticancer agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-bromo-2,4-dichloro-3-nitropyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biological pathways. The exact mechanism can vary based on the chemical modifications and the biological system .
Comparison with Similar Compounds
2,4-Dichloro-3-nitropyridine: Lacks the bromine atom.
5-Bromo-2,4-dichloropyridine: Lacks the nitro group.
3-Nitro-2,4,6-tribromopyridine: Contains an additional bromine atom.
Uniqueness: 5-Bromo-2,4-dichloro-3-nitropyridine is unique due to its combination of bromine, chlorine, and nitro groups, which provides it with distinct chemical properties and reactivity compared to its similar compounds. This combination allows for a wider range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
5-bromo-2,4-dichloro-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl2N2O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJWSYDXAHYIKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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